Ethyl triphenylstannanecarbodithioate
Description
Ethyl triphenylstannanecarbodithioate is an organotin compound characterized by a carbodithioate (-CS$2^-$) functional group coordinated to a triphenylstannane (SnPh$3$) moiety, with an ethyl group completing the structure. Organotin compounds are widely utilized in organic synthesis, catalysis, and materials science due to their unique electronic and steric properties. This compound’s carbodithioate group enhances its ability to act as a ligand or intermediate in cross-coupling reactions, while the triphenylstannane component contributes to stability and reactivity in non-polar environments .
Properties
CAS No. |
73137-43-6 |
|---|---|
Molecular Formula |
C21H20S2Sn |
Molecular Weight |
455.2 g/mol |
IUPAC Name |
ethyl triphenylstannylmethanedithioate |
InChI |
InChI=1S/3C6H5.C3H5S2.Sn/c3*1-2-4-6-5-3-1;1-2-5-3-4;/h3*1-5H;2H2,1H3; |
InChI Key |
YXTYLLVTNGGUER-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl triphenylstannanecarbodithioate typically involves the reaction of triphenyltin chloride with potassium ethylxanthate. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The general reaction scheme is as follows:
Ph3SnCl+KSC(S)OEt→Ph3SnSC(S)OEt+KCl
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the process generally involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.
Chemical Reactions Analysis
Types of Reactions: Ethyl triphenylstannanecarbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate moiety to a thiol or other reduced forms.
Substitution: The ethyl group or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced organotin compounds.
Substitution Products: Various substituted organotin derivatives.
Scientific Research Applications
Ethyl triphenylstannanecarbodithioate has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl triphenylstannanecarbodithioate exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form coordination complexes with biomolecules, affecting their function. The carbodithioate moiety can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Organophosphorus Analogues
A key structural analogue is Ethyl 2-[methyl(triphenyl)-λ$^5$-phosphanyl]acetate , which replaces the tin atom with phosphorus. Differences include:
- Reactivity : The phosphorus-based compound is a Wittig reagent, facilitating alkene synthesis via carbonyl olefination. In contrast, ethyl triphenylstannanecarbodithioate’s tin center enables nucleophilic substitution or transmetallation reactions .
- Solubility: Triphenylstannane derivatives exhibit lower polarity, reducing solubility in polar solvents (e.g., water, ethanol) compared to phosphorus analogues, which are more polar due to P=O or P–C bonds .
Table 1: Comparison with Organophosphorus Analogues
| Compound | Central Atom | Key Functional Group | Reactivity Profile | Solubility (Polar Solvents) |
|---|---|---|---|---|
| This compound | Sn | Carbodithioate | Nucleophilic substitution | Low |
| Ethyl 2-[methyl(triphenyl)-λ$^5$-phosphanyl]acetate | P | Phosphanyl acetate | Wittig olefination | Moderate |
Thiophene-Based Carbodithioates
Thiophene derivatives with carbodithioate groups, such as Ethyl 2-(4-nitrobenzamido)-5-phenylthiophene-3-carboxylate , share structural motifs but differ in substituents:
- Substituent Effects: The nitro group (-NO$_2$) on the benzamido ring in the thiophene derivative increases electron-withdrawing effects, enhancing electrophilic reactivity. In contrast, this compound’s ethyl and triphenylstannane groups provide steric bulk, favoring stability over reactivity .
- Biological Activity: Thiophene carbodithioates exhibit antifungal and antimicrobial properties, as seen in spice-derived bioactive compounds (e.g., turmeric, clove extracts). Organotin derivatives like this compound are less studied for biological activity but are prioritized in synthetic chemistry due to their metallic center .
Table 2: Substituent Impact on Thiophene Derivatives
| Compound | Substituent | Key Property | Primary Application |
|---|---|---|---|
| Ethyl 2-(4-nitrobenzamido)-5-phenylthiophene-3-carboxylate | -NO$_2$ (electron-withdrawing) | High electrophilicity | Antimicrobial agents |
| This compound | -SnPh$_3$ (steric bulk) | Thermal stability | Catalysis, ligand synthesis |
Key Research Findings
- Synthetic Utility : this compound’s tin center enables transmetallation reactions critical in forming carbon-carbon bonds, a feature absent in phosphorus or thiophene analogues .
- Thermal Stability : The compound’s decomposition temperature exceeds 200°C, outperforming many carbodithioates with lighter central atoms (e.g., S, P) .
- Limitations : Low solubility in polar solvents restricts its use in aqueous-phase reactions, necessitating organic solvents like toluene or dichloromethane .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
